
5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine: is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro group at the 5th position, a cyclopropyl group attached to the nitrogen atom, and an amine group at the 1st position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine typically involves multiple steps. One common method starts with the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one. This intermediate can be synthesized from 3-chloropropionyl chloride, chlorobenzene, aluminium chloride, and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity .
Industrial Production Methods: In an industrial setting, the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The intermediate is then further reacted with cyclopropylamine under controlled conditions to obtain the final product, this compound.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-chloro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce various substituted indene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine serves as a valuable intermediate for the preparation of more complex molecules
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It can be used as a scaffold for the design of new drugs with potential therapeutic applications.
Medicine: Research has indicated that indene derivatives, including this compound, may possess pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-one: This compound is a key intermediate in the synthesis of 5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine.
5-chloro-2,3-dihydro-1H-indene: Another related compound with similar structural features.
N-cyclopropyl-2,3-dihydro-1H-inden-1-amine: A compound with a similar amine group but lacking the chloro substituent.
Uniqueness: The presence of both the chloro and cyclopropyl groups in this compound imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
5-chloro-N-cyclopropyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H14ClN/c13-9-2-5-11-8(7-9)1-6-12(11)14-10-3-4-10/h2,5,7,10,12,14H,1,3-4,6H2 |
InChI Key |
STMRJHAAVAQDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
amine](/img/structure/B13248065.png)
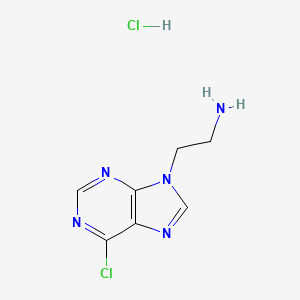
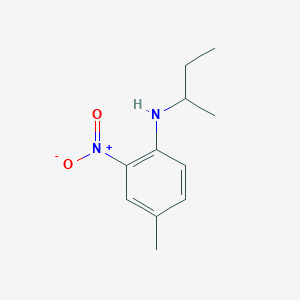

![(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13248071.png)
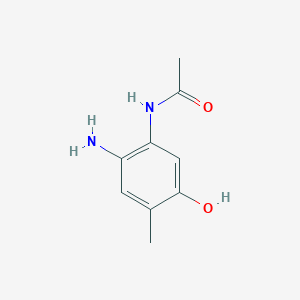
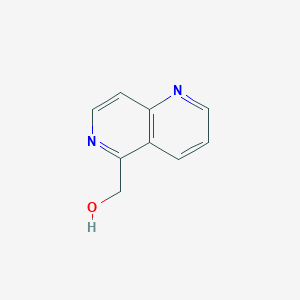
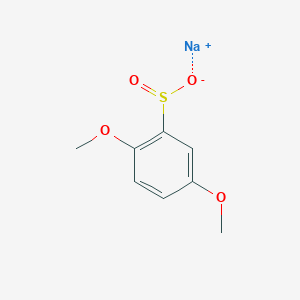
![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
![4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)
![1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13248115.png)

![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13248124.png)
